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This guide provides a comparative analysis of the Adhesion Molecule on Glia (AMOG), also

known as ATP1B2, a non-catalytic subunit of the Na+/K+-ATPase pump. The distribution and

expression levels of AMOG/ATP1B2 are critical for understanding its diverse physiological

roles, from neuronal function to cell adhesion. This document is intended for researchers,

scientists, and drug development professionals, offering a succinct overview of AMOG/ATP1B2

protein abundance across various animal tissues, detailed experimental methodologies for its

quantification, and its implication in cellular signaling.

Data Presentation: Quantitative Levels of
AMOG/ATP1B2 Protein
The following table summarizes the relative abundance of AMOG/ATP1B2 protein across a

range of tissues in a C57BL/6 mouse model. The data is derived from a large-scale quantitative

proteomics study utilizing Stable Isotope Labeling with Amino acids in Cell culture (SILAC) as

an internal standard for accurate quantification. Protein levels are presented as relative

intensity, providing a comparative landscape of AMOG/ATP1B2 expression.
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Tissue Relative Protein Abundance (Intensity)

Nervous System

Brain High

Midbrain High

Cerebellum High

Olfactory Bulb Medium-High

Spinal Cord Medium

Sensory Organs

Eye High

Cardiovascular System

Heart Medium

Reproductive System

Ovary Medium

Testis Low

Digestive System

Stomach Low

Small Intestine Low

Colon Low

Liver Low

Pancreas Low

Urinary System

Kidney Low

Bladder Low

Respiratory System
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Lung Low

Musculoskeletal System

Skeletal Muscle Low

Integumentary System

Skin Low

Endocrine System

Adrenal Gland Low

Hematopoietic System

Spleen Low

Thymus Low

Note: This table is an interpretation of data from a comprehensive proteomics study. "High,"

"Medium," and "Low" are relative terms to illustrate the comparative abundance across the

surveyed tissues within this specific dataset.

Experimental Protocols
Accurate quantification of AMOG/ATP1B2 in tissue samples is crucial for reproducible

research. Western blotting is a widely used technique for this purpose. Below is a detailed,

representative protocol for the quantification of AMOG/ATP1B2 in animal tissues.

Protocol: Quantitative Western Blotting for
AMOG/ATP1B2
1. Tissue Homogenization and Protein Extraction:

Excise fresh tissue from the animal model on ice and immediately snap-freeze in liquid

nitrogen to prevent protein degradation.

For a ~50 mg tissue sample, add 500 µL of ice-cold RIPA lysis buffer supplemented with a

protease and phosphatase inhibitor cocktail.
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Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue clumps

remain.

Sonicate the homogenate briefly (e.g., three 10-second pulses) on ice to ensure complete

cell lysis and shearing of nucleic acids.

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

Carefully collect the supernatant containing the soluble proteins into a pre-chilled tube.

2. Protein Concentration Measurement:

Determine the total protein concentration of the lysate using a standard protein assay, such

as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.

Normalize the protein concentration for all samples with lysis buffer to ensure equal loading

in the subsequent steps.

3. SDS-PAGE and Electrotransfer:

Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and

heating at 95°C for 5 minutes.

Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel, alongside

a pre-stained protein ladder.

Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches

the bottom of the gel.

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane

using a wet or semi-dry transfer system.

4. Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle

agitation.
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Incubate the membrane with a primary antibody specific for AMOG/ATP1B2 (diluted in

blocking buffer as recommended by the manufacturer) overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (specific to the host species of the primary antibody) for 1 hour at room

temperature.

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Quantification:

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's

protocol and apply it to the membrane.

Capture the chemiluminescent signal using a digital imaging system.

Quantify the band intensity for AMOG/ATP1B2 using densitometry software (e.g., ImageJ).

To normalize for loading variations, strip the membrane and re-probe with an antibody

against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin). The relative abundance of

AMOG/ATP1B2 is expressed as the ratio of its band intensity to that of the housekeeping

protein.

Mandatory Visualization
AMOG/ATP1B2 in the PI3K/Akt/mTOR Signaling Pathway
AMOG/ATP1B2 has been shown to influence the PI3K/Akt/mTOR signaling pathway, a crucial

regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified

overview of this pathway, highlighting the potential involvement of AMOG/ATP1B2.
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Caption: PI3K/Akt/mTOR pathway and AMOG/ATP1B2 interaction.
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Experimental Workflow for AMOG/ATP1B2
Quantification
The diagram below outlines the key steps in the experimental workflow for the comparative

analysis of AMOG/ATP1B2 protein levels in different animal tissues.
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To cite this document: BenchChem. [Comparative analysis of Amoz levels in different animal
tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029683#comparative-analysis-of-amoz-levels-in-
different-animal-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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